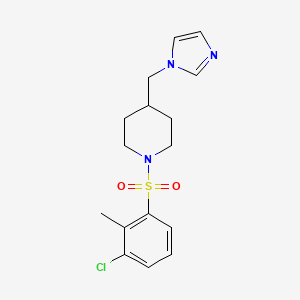

4-((1H-imidazol-1-yl)methyl)-1-((3-chloro-2-methylphenyl)sulfonyl)piperidine

Description

Properties

IUPAC Name |

1-(3-chloro-2-methylphenyl)sulfonyl-4-(imidazol-1-ylmethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O2S/c1-13-15(17)3-2-4-16(13)23(21,22)20-8-5-14(6-9-20)11-19-10-7-18-12-19/h2-4,7,10,12,14H,5-6,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISQLWPACKZFKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)CN3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1H-imidazol-1-yl)methyl)-1-((3-chloro-2-methylphenyl)sulfonyl)piperidine is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 300.79 g/mol. The structure features an imidazole ring, a piperidine moiety, and a sulfonyl group attached to a chlorinated aromatic ring, which are key to its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of compounds structurally similar to This compound . For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds in the same class exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Inhibition : These compounds demonstrated notable inhibition of biofilm formation, surpassing the efficacy of traditional antibiotics like Ciprofloxacin .

Table 1: Antimicrobial Activity Data

| Compound ID | Pathogen | MIC (μg/mL) | MBC (μg/mL) | Biofilm Reduction (%) |

|---|---|---|---|---|

| 4a | Staphylococcus aureus | 0.22 | 0.5 | 75 |

| 5a | Staphylococcus epidermidis | 0.25 | 0.6 | 70 |

| 7b | E. coli | 0.30 | >1 | 65 |

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. In vitro studies have indicated that derivatives containing imidazole and piperidine structures exhibit cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of similar compounds on human cancer cell lines, revealing IC50 values greater than 60 μM for non-cytotoxicity . This suggests that while these compounds may have some activity against cancer cells, they also exhibit a favorable safety profile.

The biological activity of This compound is hypothesized to involve multiple mechanisms:

- DNA Gyrase Inhibition : Similar derivatives have shown IC50 values between 12.27–31.64 μM against DNA gyrase, an essential enzyme for bacterial DNA replication .

- Dihydrofolate Reductase (DHFR) Inhibition : Compounds in this class also inhibit DHFR with IC50 values ranging from 0.52–2.67 μM, which is critical for DNA synthesis and cellular proliferation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s closest analogs are derived from synthetic imidazole-containing heterocycles and sulfonamide derivatives. Below is a detailed comparison based on structural motifs, synthesis, and inferred properties:

Table 1: Structural and Functional Comparison

Key Observations :

Bipyridine-imidazole derivatives () exhibit fluorescence, suggesting applications in imaging or diagnostics, whereas the target compound’s sulfonyl group may favor stability over fluorescence .

Functional Group Impact :

- Sulfonyl vs. Sulfinyl : The target’s sulfonyl group (SO₂) is more electron-withdrawing and oxidation-resistant than the sulfinyl (S=O) group in ’s compound, which is critical for proton pump inhibitors .

- Imidazole Positioning : Methyl substitution on imidazole () reduces steric hindrance compared to the target compound’s imidazole-methyl group, which may influence target selectivity .

Synthetic Routes: SNAr Reactions: Used in for imidazole-bipyridine synthesis, this method could theoretically apply to the target compound’s sulfonyl-piperidine assembly but requires optimization for bulkier substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.